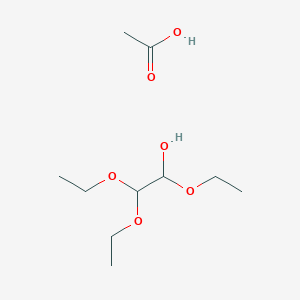
Chuangximycin sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chuangximycin sodium is an antibiotic compound isolated from the bacterium Actinoplanes tsinanensis. It was discovered in the 1970s and is known for its unique indole-dihydrothiopyran heterocyclic skeleton. This compound exhibits significant antibacterial activity and has shown efficacy in both in vitro and in vivo models .
准备方法
Synthetic Routes and Reaction Conditions
The biosynthesis of chuangximycin sodium involves a series of enzymatic reactions. The key steps include the formation of the indole-dihydrothiopyran skeleton and the incorporation of sulfur into the molecule. The biosynthetic gene cluster responsible for this compound production has been identified and characterized .
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of Actinoplanes tsinanensis under controlled conditions. The fermentation broth is then processed to isolate and purify the antibiotic compound. Advances in synthetic biology and combinatorial biosynthesis have also paved the way for the production of novel chuangximycin derivatives .
化学反应分析
Types of Reactions
Chuangximycin sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the indole-dihydrothiopyran skeleton.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified antibacterial properties. These derivatives are often studied for their potential therapeutic applications .
科学研究应用
Chuangximycin sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying sulfur incorporation in natural products.
Biology: The compound is studied for its antibacterial activity and its mechanism of action against bacterial pathogens.
Medicine: this compound is being investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: The compound’s unique structure makes it a valuable candidate for the development of new antibiotics and other therapeutic agents
作用机制
Chuangximycin sodium exerts its antibacterial effects by inhibiting bacterial tryptophanyl-tRNA synthetase. This enzyme is essential for protein synthesis in bacteria, and its inhibition leads to the disruption of bacterial growth and replication. The compound’s unique indole-dihydrothiopyran skeleton plays a crucial role in its binding to the enzyme and its subsequent inhibitory activity .
相似化合物的比较
Chuangximycin sodium is unique due to its indole-dihydrothiopyran heterocyclic skeleton. Similar compounds include:
Indolmycin: Another indole alkaloid antibiotic that inhibits tryptophanyl-tRNA synthetase.
Thiostrepton: A sulfur-containing antibiotic with a different mechanism of action.
Lincosamides: A class of antibiotics that also target bacterial protein synthesis but through different molecular pathways.
This compound stands out due to its specific inhibition of tryptophanyl-tRNA synthetase and its potential for the development of novel antibacterial agents .
属性
CAS 编号 |
102419-73-8 |
|---|---|
分子式 |
C12H10NNaO3S |
分子量 |
271.27 g/mol |
IUPAC 名称 |
sodium;sulfanyl 5-methyl-7-oxa-2-azanidatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene-6-carboxylate |
InChI |
InChI=1S/C12H10NO3S.Na/c1-6-7-5-13-8-3-2-4-9(10(7)8)15-11(6)12(14)16-17;/h2-6,11,17H,1H3;/q-1;+1 |
InChI 键 |
UBHAHHJGTOJRIY-UHFFFAOYSA-N |
规范 SMILES |
CC1C(OC2=CC=CC3=C2C1=C[N-]3)C(=O)OS.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid](/img/structure/B14327842.png)
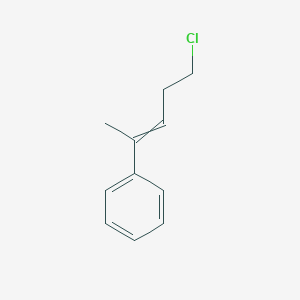


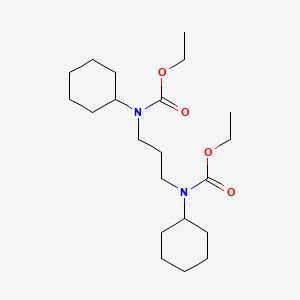
![3-[2-(Acetyloxy)ethyl]-5-cyano-1-ethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide](/img/structure/B14327890.png)
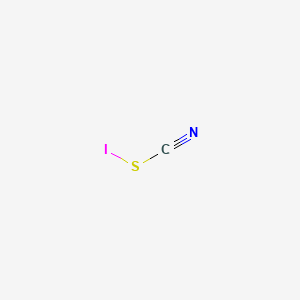
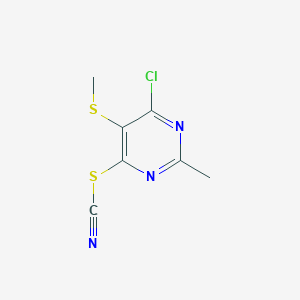
![Benzene, 1-methoxy-4-[(3-phenylpropoxy)methyl]-](/img/structure/B14327906.png)
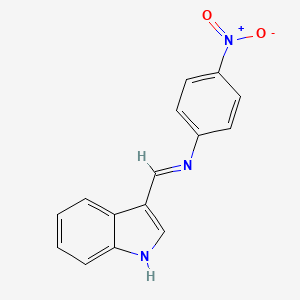
![4,4'-[Pyridine-2,6-diylbis(oxy)]dianiline](/img/structure/B14327915.png)
